1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12-7-8-15(9-13(12)2)25-19(21)18(23-24-25)20-22-17(11-27-20)14-5-4-6-16(10-14)26-3/h4-11H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTYCENHSQERGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound can be obtained by coupling the thiazole and triazole intermediates with the appropriate aromatic amines under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine showed promising activity against various bacterial strains. The mechanism involves the disruption of microbial cell membranes and inhibition of essential enzymes.
Case Study:
In a study by Gümrükçüoğlu et al., several triazole derivatives were synthesized and tested for antimicrobial efficacy. Some compounds demonstrated effective inhibition against bacteria and yeast-like fungi through agar-well diffusion methods .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Research has focused on its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Target Enzyme | IC50 Value (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 0.47 | Breast Cancer |
| Compound B | Thymidylate Synthase | 1.4 | Prostate Cancer |
This table summarizes findings where triazole derivatives exhibited inhibition against thymidylate synthase, an enzyme crucial for DNA replication .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Its ability to interfere with fungal cell wall synthesis makes it a candidate for developing new antifungal agents.
Case Study:
In vitro studies showed that certain triazole derivatives had effective antifungal activity against Candida species . The mechanism was attributed to the inhibition of ergosterol biosynthesis.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison :
DMTT (1-(3,4-Dimethylphenyl)-4-(3-Methoxyphenyl)-5-Trifluoromethyl-1H-1,2,3-triazole) Substituents: 3,4-Dimethylphenyl (position 1), 3-methoxyphenyl (position 4), and trifluoromethyl (position 5). Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the amine group in the target compound. Hyperpolarizability: Exhibits high nonlinear optical (NLO) properties due to enhanced charge transfer from electron-donating (methoxy) to electron-withdrawing (CF₃) groups .
4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-triazol-5-amine Substituents: 2-Nitrophenyl (position 1), benzothiazole (position 4). Biological Activity: Demonstrates antiproliferative properties attributed to the benzothiazole motif, a known pharmacophore in anticancer agents .
5-Methyl-1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-amine
- Substituents: 4-Methylbenzyl (position 1), methyl (position 5).
- Structural Simplicity: Lacks the thiazole ring and methoxyphenyl group, reducing π-conjugation and solubility compared to the target compound.
Data Table 1: Structural and Electronic Properties
*Calculated based on formula C₂₀H₂₂N₆OS.
Antiproliferative Activity :
- The target compound’s thiazole ring may confer similar activity, though direct studies are lacking.
Insecticidal and Fungicidal Activity :
- Thiadiazole derivatives (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) demonstrate insecticidal properties via planar molecular conformations that enhance target binding .
Solvent-Dependent Properties
- Hyperpolarizability : In DMTT, solvent polarity significantly enhances second-order NLO responses due to charge transfer between methoxy and CF₃ groups . The target compound’s amine group may exhibit weaker polarization but better solubility in polar solvents.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-inflammatory and anticancer effects, supported by various studies and data.
Chemical Structure
The structure of the compound consists of:
- A triazole ring which is known for its diverse biological activities.
- A thiazole moiety , contributing to its pharmacological effects.
- Aromatic substituents that may enhance biological interactions.
Anti-inflammatory Activity
Research has indicated that compounds featuring thiazole and triazole rings exhibit significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in inflammatory processes. For instance, a study demonstrated that thiazole derivatives could inhibit COX-1/COX-2 and LOX with varying degrees of potency .
Table 1: Inhibitory Potency of Thiazole Derivatives on COX and LOX Enzymes
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 3a | 127 | COX/LOX inhibition |
| Compound 3b | 35 | COX/LOX inhibition |
| Compound 3c | 25 | COX/LOX inhibition |
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity. For example, derivatives similar to the compound under investigation have shown promising results in inhibiting the proliferation of cancer cells such as HeLa and Jurkat cells .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Case Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects against a panel of cancer cell lines. The study found that certain modifications to the thiazole structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be applied to optimize the compound's efficacy .
- Mechanistic Insights : Another study investigated the mechanism of action for a related compound, revealing that it induced apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. This suggests that similar mechanisms might be at play for our compound as well .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves sequential cycloaddition and functionalization steps. Key reactions include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
- Thiazole Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .
- Substituent Introduction : Methoxyphenyl and dimethylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and triazole/thiazole protons (δ 7.0–8.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify substituent placement .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C-S bonds in thiazole/triazole rings (1600–1500 cm⁻¹) .
Q. Resolving Contradictions :
- Overlapping Peaks : Use 2D NMR (COSY, NOESY) to resolve aromatic region ambiguities .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflicts .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice influence the compound’s physicochemical stability?
Methodological Answer:
- X-ray Crystallography : The compound forms intramolecular C–H⋯N hydrogen bonds, stabilizing the triazole-thiazole conformation. Intermolecular N–H⋯N and C–H⋯O bonds create zigzag supramolecular chains, enhancing thermal stability .
- DFT Calculations : B3LYP/6-311G(d,p) simulations reveal charge distribution at reactive sites (e.g., NH2 group) and predict solubility based on electrostatic potential surfaces .
Q. Implications :
Q. What computational approaches are used to predict biological activity, and how do structural modifications alter target binding?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The thiazole moiety often binds ATP pockets via π-π stacking with phenylalanine residues .
- QSAR Studies : Modifying the methoxyphenyl group’s position (para vs. meta) impacts logP and hydrogen-bond acceptor capacity, correlating with antimicrobial or anticancer activity .
Q. Case Study :
- Enzyme Inhibition : Replacing 3-methoxyphenyl with 4-fluorophenyl increases hydrophobic interactions, enhancing IC50 values by ~30% in kinase assays .
Q. How can conflicting biological activity data from different studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis Framework :
- Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) .
- Structural Validation : Ensure reported compounds are identical via spectral cross-referencing (e.g., NMR shifts in DMSO-d6 vs. CDCl3) .
- Pathway Context : Discrepancies may arise from off-target effects; use RNA-seq or proteomics to identify secondary targets .
Q. Example :
- A study reporting antitumor activity in leukemia cells but not in solid tumors may reflect differential expression of target proteins (e.g., Bcl-2 vs. EGFR) .
Q. Methodological Challenges
Q. What strategies mitigate regioselectivity issues during triazole and thiazole ring formation?
Methodological Answer:
Q. How are oxidation/reduction reactions optimized to modify the compound’s substituents without degrading the core structure?
Methodological Answer:
- Selective Oxidation : Use mild agents like MnO2 to oxidize benzylic alcohols to ketones while preserving thiazole C–S bonds .
- Reductive Amination : Employ NaBH3CN to convert ketones to amines under pH-controlled conditions (pH 4–6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
